![molecular formula C13H13ClO B1485599 (1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol CAS No. 2165939-44-4](/img/structure/B1485599.png)
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol
Overview
Description
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol, commonly known as 4-chloro-2-cyclopenten-1-ol, is an important organic compound that has been studied extensively in the scientific community. It is a cyclic ether with a chlorine substituent at the para-position of the phenyl group. This compound has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Synthetic Approaches to Cyclopentenones
One study investigated synthetic routes to 2-ethynyl-2-cyclopenten-1-ones, showcasing methods for constructing complex cyclopentane structures, which are crucial in organic synthesis and medicinal chemistry Eichinger, 1975.
Enzymatic Synthesis of Chiral Alcohols
Another research highlighted the development of an enzymatic process for the preparation of chiral alcohols, demonstrating the utility of biocatalysis in achieving high selectivity and efficiency in the synthesis of complex organic molecules Guo et al., 2017.
Precursors for Carbocyclic Nucleosides
Research on the synthesis of carbocyclic nucleosides precursors involved stereocontrolled synthesis strategies, emphasizing the importance of precise stereochemistry in the development of pharmaceuticals Chang et al., 1994.
Cyclialkylation Mechanisms
Studies on cyclialkylations of arylpentanols to dihydro-indene derivatives provided insights into reaction mechanisms and structural rearrangements, which are fundamental in the design of new synthetic methodologies Fathi et al., 2002.
Isosteres for Carboxylic Acids
Investigations into cyclopentane-1,3-diones as isosteres for the carboxylic acid functional group illustrated how alternative structural motifs can be used to modulate the physical-chemical properties of bioactive molecules, potentially leading to the discovery of new therapeutics Ballatore et al., 2011.
properties
IUPAC Name |
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO/c14-12-8-5-10(6-9-12)4-7-11-2-1-3-13(11)15/h5-6,8-9,11,13,15H,1-3H2/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXSODQVBULHHY-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C#CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C#CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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